molecular formula C13H18N2O B5706978 3-cyclopentyl-N-4-pyridinylpropanamide CAS No. 438472-61-8

3-cyclopentyl-N-4-pyridinylpropanamide

Cat. No. B5706978
CAS RN: 438472-61-8
M. Wt: 218.29 g/mol
InChI Key: QTRRWNQGJNIYOB-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-4-pyridinylpropanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a non-opioid analgesic, which means it has pain-relieving properties without the addictive properties of opioids.

Mechanism of Action

3-cyclopentyl-N-4-pyridinylpropanamide works by binding to the sigma-1 receptor, which is a protein found in the brain and other organs. This binding activates the receptor, leading to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. These neurotransmitters play a role in pain perception, mood, and addiction, which explains the potential therapeutic applications of 3-cyclopentyl-N-4-pyridinylpropanamide.
Biochemical and Physiological Effects:
3-cyclopentyl-N-4-pyridinylpropanamide has been shown to have pain-relieving properties in animal models without the addictive properties of opioids. It has also been shown to reduce anxiety and depression-like behaviors in animal models. 3-cyclopentyl-N-4-pyridinylpropanamide has been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using 3-cyclopentyl-N-4-pyridinylpropanamide in lab experiments is its non-addictive properties, which makes it a safer alternative to opioids. However, 3-cyclopentyl-N-4-pyridinylpropanamide has a short half-life, which may make it difficult to study its long-term effects. Additionally, 3-cyclopentyl-N-4-pyridinylpropanamide has a low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-cyclopentyl-N-4-pyridinylpropanamide. One area of interest is its potential use in the treatment of addiction, particularly opioid addiction. 3-cyclopentyl-N-4-pyridinylpropanamide has also been studied for its potential use in the treatment of neuropathic pain and cancer-related pain. Further research is needed to fully understand the mechanisms of action of 3-cyclopentyl-N-4-pyridinylpropanamide and its potential therapeutic applications.
Conclusion:
3-cyclopentyl-N-4-pyridinylpropanamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have pain-relieving properties without the addictive properties of opioids, making it a safer alternative for pain management. 3-cyclopentyl-N-4-pyridinylpropanamide has also been studied for its potential use in the treatment of addiction, anxiety, and depression. Further research is needed to fully understand the potential of 3-cyclopentyl-N-4-pyridinylpropanamide and its mechanisms of action.

Synthesis Methods

The synthesis of 3-cyclopentyl-N-4-pyridinylpropanamide involves a multi-step process that starts with the reaction of cyclopentylmagnesium bromide with 4-bromopyridine. This reaction produces 4-cyclopentylpyridine, which is then reacted with N-(tert-butoxycarbonyl)-L-proline to form the desired 3-cyclopentyl-N-4-pyridinylpropanamide compound.

Scientific Research Applications

3-cyclopentyl-N-4-pyridinylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties without the addictive properties of opioids, making it a promising alternative for pain management. 3-cyclopentyl-N-4-pyridinylpropanamide has also been studied for its potential use in the treatment of addiction, anxiety, and depression.

properties

IUPAC Name

3-cyclopentyl-N-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(6-5-11-3-1-2-4-11)15-12-7-9-14-10-8-12/h7-11H,1-6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRRWNQGJNIYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290155
Record name N-4-Pyridinylcyclopentanepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-N-(pyridin-4-yl)propanamide

CAS RN

438472-61-8
Record name N-4-Pyridinylcyclopentanepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438472-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-4-Pyridinylcyclopentanepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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